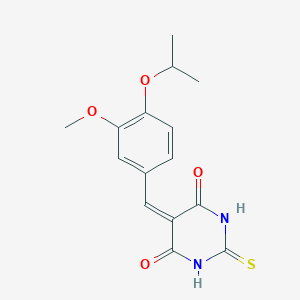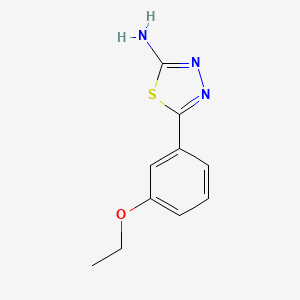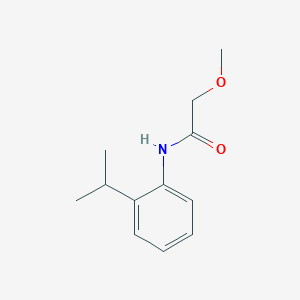
5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-isopropoxy-3-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T (ThT), is a fluorescent dye used in scientific research to detect and quantify amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. ThT is a valuable tool for researchers to study the formation and progression of these diseases.
Wirkmechanismus
ThT binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding causes a shift in the dye's absorption and emission spectra, resulting in fluorescence. The fluorescence intensity is proportional to the amount of amyloid fibrils present in the sample. ThT does not bind to other proteins or cellular components, making it a specific tool for the detection of amyloid fibrils.
Biochemical and Physiological Effects:
ThT has no known biochemical or physiological effects on cells or organisms. It is a non-toxic dye that can be used in a variety of experimental settings without causing harm to cells or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of ThT is its sensitivity and specificity for amyloid fibrils. It is a valuable tool for researchers studying neurodegenerative diseases and the formation of amyloid fibrils. ThT is also relatively easy to use and can be incorporated into a variety of experimental protocols.
One limitation of ThT is that it requires the presence of beta-sheet structures in amyloid fibrils to bind and fluoresce. This means that it may not be suitable for the detection of all types of amyloid fibrils. Additionally, ThT fluorescence can be affected by environmental factors such as pH and temperature, which may need to be controlled in experiments.
Zukünftige Richtungen
There are several potential future directions for the use of ThT in scientific research. One area of interest is the development of new drugs to treat neurodegenerative diseases. ThT can be used to screen compounds for their ability to inhibit amyloid fibril formation, which could lead to the development of new therapies.
Another potential direction is the use of ThT in the development of diagnostic tools for neurodegenerative diseases. ThT could be used to detect amyloid fibrils in patient samples, which could aid in the early diagnosis and treatment of these diseases.
Finally, ThT could be used in the development of new imaging techniques for the detection of amyloid fibrils in vivo. This could provide valuable information about the progression of neurodegenerative diseases and aid in the development of new treatments.
Synthesemethoden
The synthesis of ThT involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with thiourea in the presence of sulfuric acid. This reaction produces the intermediate 5-(4-isopropoxy-3-methoxyphenyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione, which is then oxidized with hydrogen peroxide to form ThT. The synthesis of ThT is relatively simple and can be done in a laboratory setting with standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
ThT is widely used in scientific research to study the formation and progression of amyloid fibrils. It is a sensitive and specific dye that binds to the beta-sheet structure of amyloid fibrils, causing them to fluoresce. This fluorescence can be measured and used to quantify the amount of amyloid fibrils present in a sample. ThT has been used in a variety of studies, including the development of new drugs to treat neurodegenerative diseases, the characterization of amyloid fibril structure, and the screening of compounds for their ability to inhibit amyloid fibril formation.
Eigenschaften
IUPAC Name |
5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-8(2)21-11-5-4-9(7-12(11)20-3)6-10-13(18)16-15(22)17-14(10)19/h4-8H,1-3H3,(H2,16,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFKTOXSDATBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)

![2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)
![methyl {[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5873777.png)
![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)

![N-1,3-thiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5873801.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873829.png)
![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)
